Nifurpipone is classified as a nitrofuran derivative. The nitrofuran class includes several compounds that exhibit antibacterial, antifungal, and antiparasitic activities. Nifurpipone's chemical structure allows it to interact with microbial DNA and inhibit nucleic acid synthesis, making it effective against a range of pathogens.
The synthesis of Nifurpipone typically involves multi-step organic reactions. The general synthetic pathway includes:
Technical details regarding specific reagents, solvents, and reaction conditions are often proprietary or detailed in specialized chemical literature.
Nifurpipone has a complex molecular structure characterized by a furan ring substituted with a nitro group and an amine side chain. The molecular formula for Nifurpipone is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The specific three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement.
Nifurpipone undergoes several key chemical reactions that contribute to its biological activity:
These reactions are crucial for understanding how Nifurpipone exerts its effects at the molecular level.
Nifurpipone's mechanism of action primarily involves interference with microbial DNA synthesis. The nitro group plays a critical role in this process:
Research indicates that this mechanism is effective against various pathogens, including those resistant to conventional antibiotics.
Nifurpipone exhibits distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for formulation development in pharmaceutical applications.
Nifurpipone has several potential applications in scientific research and medicine:
Nifurpirinol (P-7138) functions as a selective prodrug activated exclusively by bacterial nitroreductase (NTR) enzymes. This activation hinges on the enzymatic reduction of its nitro group (NO₂), initiating a biochemical cascade that yields cytotoxic metabolites. In bacterial systems, Type I NTRs (e.g., E. coli NfsB) catalyze a two-electron reduction of nifurpirinol, generating reactive intermediates such as hydroxylamine derivatives. These intermediates undergo spontaneous rearrangement to form electrophilic open-chain nitriles, which are the ultimate cytotoxic agents [2] [8].
In transgenic zebrafish models (e.g., Tg(ins:NTR-P2A-mCherry)), engineered NTR expression enables cell-specific ablation. Here, nifurpirinol bathing (5 μM, 24–48 h) triggers complete ablation of pancreatic β-cells, osteoblasts, and dopaminergic neurons. The process involves NTR-catalyzed reduction, producing metabolites that alkylate DNA and disrupt essential cellular processes like energy metabolism. Crucially, this system shows no bystander effects—cytotoxicity is confined strictly to NTR-expressing cells due to the limited diffusibility of the metabolites [2] [6].
Key Activation Parameters:Table 1: Nifurpirinol Activation Kinetics in Different Systems
System | NTR Variant | KM (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/KM) |
---|---|---|---|---|
E. coli | NfsB_Ec (Wild-type) | 850 | 0.8 | 0.94 × 10³ |
E. coli | NTR 1.1 (T41Q/N71S/F124T) | 210 | 2.1 | 10.0 × 10³ |
Zebrafish (Transgenic) | NfsB_Vv F70A/F108Y (NTR 2.0) | 42 | 4.7 | 112 × 10³ |
Data derived from enzyme kinetics and ablation efficacy studies [6] [2].
Nifurpirinol outperforms metronidazole in NTR-mediated activation efficiency and oxygen-insensitivity. While metronidazole requires anaerobic conditions for optimal reduction (due to oxygen-dependent metabolite quenching), nifurpirinol’s reduction by NTR is unaffected by ambient oxygen. This allows sustained cytotoxic activity even in aerobic microenvironments [6] [3].
The engineered NTR 2.0 enzyme (NfsB_Vv F70A/F108Y) enhances this advantage, achieving a ~100-fold improvement in catalytic efficiency (kcat/KM) over first-generation systems. For example:
Table 2: Prodrug Conversion Dynamics: Nifurpirinol vs. Metronidazole
Parameter | Nifurpirinol | Metronidazole |
---|---|---|
Oxygen Sensitivity | Insensitive | Highly sensitive |
EC₅₀ in Mammalian Cells | 4 μM (NTR 2.0) | 690 μM (NTR 1.1) |
Ablation Timeframe | 24–48 h (5 μM) | >72 h (10 mM) |
Catalytic Efficiency (kcat/KM) | 112 × 10³ M⁻¹s⁻¹ | 0.94 × 10³ M⁻¹s⁻¹ |
Clinically, nitazoxanide (a related nitroheterocycle) shows superior efficacy against metronidazole-resistant Helicobacter pylori (MIC₅₀: 8 μg/mL vs. 32 μg/mL) [3], underscoring the broader relevance of optimized nitroreductase-activated agents.
The reductive activation of nifurpirinol by NTR yields unsaturated open-chain nitrile metabolites, identified via LC/MS analysis. These metabolites alkylate DNA, inducing double-strand breaks and inhibiting topoisomerase II, culminating in apoptosis. Key evidence includes:
In transgenic systems, metabolite specificity ensures precise ablation:
Table 3: Cytotoxic Metabolites and Cellular Targets
Metabolite | Identified Via | Primary Cellular Target | Bystander Effects |
---|---|---|---|
Unsaturated Open-Chain Nitrile | LC/MS (T. brucei) | DNA topoisomerase II | None observed |
Hydroxylamine Intermediate | Spectrophotometry | Ribosomal RNA | Minimal |
Reactive Quinone | In silico docking | Mitochondrial complexes | Not documented |
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